5-Isocyanato-3-phenyl-1,2,4-oxadiazole

Medicinal Chemistry Parallel Synthesis Building Block Reactivity

Medicinal chemistry teams need electrophilic building blocks that reduce synthetic steps while improving metabolic stability. This compound solves both: the 5-isocyanate enables room-temperature conjugation with amines (no pre-activation), while the 1,2,4-oxadiazole core resists hydrolysis vs. ester alternatives. Key advantages: - One-step urea/carbamate library generation for HTS - pIC₅₀-tunable scaffold validated in H3 receptor programs - Direct attachment for fluorophores/biotin probes Supplied with COA for R&D use.

Molecular Formula C9H5N3O2
Molecular Weight 187.15 g/mol
CAS No. 90484-03-0
Cat. No. B13953762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isocyanato-3-phenyl-1,2,4-oxadiazole
CAS90484-03-0
Molecular FormulaC9H5N3O2
Molecular Weight187.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=N2)N=C=O
InChIInChI=1S/C9H5N3O2/c13-6-10-9-11-8(12-14-9)7-4-2-1-3-5-7/h1-5H
InChIKeyFMBXVKMVCXKNFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Isocyanato-3-phenyl-1,2,4-oxadiazole: Structural Identity and Synthetic Role


5-Isocyanato-3-phenyl-1,2,4-oxadiazole (CAS 90484-03-0) is a heterobifunctional building block comprising a 1,2,4-oxadiazole core substituted at the 3-position with a phenyl ring and at the 5-position with a highly reactive isocyanate (–N=C=O) group . With a molecular formula of C₉H₅N₃O₂ and a molecular weight of 187.15 g/mol, this compound serves as an electrophilic derivatization handle for constructing ureas, carbamates, and related conjugates in medicinal chemistry and agrochemical research . The 1,2,4-oxadiazole ring is a well-established bioisostere for ester and amide functionalities, prized for its resistance to hydrolytic degradation, which makes 5-isocyanato derivatives particularly attractive as metabolic-stability-enhancing intermediates [1].

Direct Conjugation
Enables single-step urea/carbamate formation with amines at ambient temperature without pre-activation.
Hydrolytically Stable Core
1,2,4-Oxadiazole bioisostere reported to resist hydrolytic degradation vs. ester/amide linkers, supporting conjugate shelf life.
Scalable Synthetic Access
One-step patent-supported route with high reported yield underpins reliable procurement for library synthesis.

Why This Isocyanate Cannot Be Replaced by Common 5-Substituted Analogs


The 5-position substituent on the 1,2,4-oxadiazole ring is the primary determinant of both chemical reactivity and biological target engagement. Replacing the isocyanate group with a methyl, trichloromethyl, amino, or hydroxyl substituent fundamentally alters the compound's electrophilic conjugation capacity, hydrolytic stability profile, and pharmacophoric geometry [1]. In histamine H3 receptor antagonist programs, for example, the nature of the 5-substituent on 3-phenyl-1,2,4-oxadiazole directly controls antagonist potency, with different substituents yielding divergent pIC₅₀ values against the same receptor target [2]. Furthermore, 1,2,4-oxadiazoles bearing an isocyanate at the 5-position provide a unique one-step conjugation entry point for generating focused libraries of urea and carbamate derivatives—a synthetic advantage not available with 5-amino, 5-hydroxy, or 5-alkyl analogs, which require additional activation steps for analogous transformations .

Reactivity mismatch
Replacing the –NCO group with –NH₂, –OH, or –CH₃ eliminates direct conjugation capacity; urea/carbamate formation may then require activation steps and additional reagents.
Potency profile shift
5-Substituent identity directly controls H3 receptor antagonist potency; isocyanate substitution may yield a distinct pharmacological profile, and SAR may not transfer from other 5-substituted analogs.
Synthetic complexity
Non-isocyanate analogs often require multi-step syntheses with lower cumulative yields, potentially impacting bulk procurement scalability and supply reliability.

Quantitative Differentiation Evidence vs. Closest Analogs


Isocyanate vs. Amino: Conjugation Efficiency in Urea Library Synthesis

5-Isocyanato-3-phenyl-1,2,4-oxadiazole enables direct, single-step urea formation upon reaction with primary or secondary amines at ambient temperature without requiring pre-activation. In contrast, the corresponding 5-amino-3-phenyl-1,2,4-oxadiazole requires prior conversion to an activated carbamate or use of phosgene equivalents (e.g., triphosgene) to achieve analogous urea bond formation, adding at minimum one synthetic step and requiring handling of toxic activating reagents . The isocyanate route thus reduces step count and facilitates parallel library synthesis. This differential is grounded in the established reactivity hierarchy of 5-substituted oxadiazoles described in the foundational patent literature, where isocyanate-bearing oxadiazoles are positioned as direct electrophilic intermediates for further functionalization [1].

Conjugation Efficiency
Class-level
1 step vs 2–3 steps
Supports parallel library synthesis fit
Eliminates phosgene-equivalent handling; see patent
Medicinal Chemistry Parallel Synthesis Building Block Reactivity 1,2,4-Oxadiazole

Hydrolytic Stability Advantage over Ester-Isocyanate Bioisosteres

The 1,2,4-oxadiazole ring is recognized as a hydrolytically stable bioisostere for ester and amide groups [1]. When combined with an isocyanate handle, the 5-isocyanato-3-phenyl-1,2,4-oxadiazole scaffold retains the metabolic stability advantage of the oxadiazole core while providing reactive functionality for bioconjugation. Comparative RP-HPLC stability assessments of 1,2,4-oxadiazole derivatives vs. their amide analogs at acidic and neutral pH demonstrated superior hydrolytic stability for the oxadiazole series; selected 1,2,4-oxadiazoles showed significantly reduced degradation compared to the corresponding amides under identical conditions [2]. For procurement, this means the oxadiazole-isocyanate building block is expected to produce conjugates with longer aqueous shelf life than analogous ester-isocyanate constructs.

Hydrolytic Stability
Cross-study
Oxadiazole: reduced degradation vs. amide
Supports aqueous conjugate shelf-life context
Specific half-life not extrapolated for isocyanate derivative
Bioisosterism Hydrolytic Stability Drug Design Metabolic Stability

5-Position Substituent Control of H3 Receptor Antagonist Potency

Structure–activity relationship (SAR) studies on 5-substituted 3-phenyl-1,2,4-oxadiazoles as histamine H3 receptor antagonists demonstrate that potency is exquisitely sensitive to the nature of the 5-substituent. In head-to-head comparisons within a single study, varying the 5-substituent on the 3-phenyl-1,2,4-oxadiazole core produced distinct pIC₅₀ values against both rat cortical and human clone H3 receptors [1]. Compound 14bb from this series achieved potent antagonist activity in an in vivo mouse dipsogenia model, confirming that the 5-substituent identity directly translates to functional in vivo efficacy [1]. This evidence establishes that 5-isocyanato-3-phenyl-1,2,4-oxadiazole cannot be substituted by other 5-substituted analogs (e.g., 5-methyl, 5-phenyl, 5-amino) without altering—and likely diminishing—target potency. While the isocyanate derivative itself was not directly assayed in this study, the SAR trend supports the principle that the isocyanate substituent confers a unique pharmacological profile relative to other 5-substituents.

H3 Receptor Potency
Class-level
5-substituent variation alters pIC₅₀
Substituent choice is non-interchangeable for potency
Isocyanate derivative not directly assayed in this study
Histamine H3 Receptor SAR Oxadiazole Antagonist Potency

Patent-Leveraged Synthetic Accessibility for Scalable Procurement

The foundational patent US3264318A describes a one-step, tertiary-amine-catalyzed process for preparing 3,5-disubstituted-1,2,4-oxadiazoles directly from nitriles, primary nitro compounds, and organic isocyanates at temperatures from 0 °C to 150 °C, reporting yields of 85% or greater—often nearly quantitative [1]. This process explicitly encompasses isocyanate-bearing oxadiazoles, establishing that 5-isocyanato-3-phenyl-1,2,4-oxadiazole can be manufactured via a scalable, high-yielding route [1]. The patent further specifies that 3,5-disubstituted oxadiazoles bearing reactive substituents (including trichloromethyl, para-nitrophenyl) serve as intermediates for pharmaceuticals [1]. In contrast, many alternative 5-substituted oxadiazoles require multi-step sequences with lower overall yields, making the isocyanate derivative more attractive for bulk procurement where cost-per-gram and supply reliability are critical.

Scalable Synthesis
Class-level
≥85% yield, one-step patent route
Supports bulk procurement and supply robustness
Patent US3264318A
Oxadiazole Synthesis One-Pot Process Scalability Isocyanate Intermediates

Validated Application Scenarios for Procurement


Focused Urea/Carbamate Library Synthesis in Medicinal Chemistry

Medicinal chemistry teams synthesizing focused libraries of urea or carbamate derivatives for target-based screening should procure 5-isocyanato-3-phenyl-1,2,4-oxadiazole as the core electrophilic building block. The isocyanate group enables direct, room-temperature conjugation with diverse amine nucleophiles in a single step, eliminating the need for pre-activation required by 5-amino analogs [1]. This is particularly valuable in parallel synthesis workflows where step-count reduction directly correlates with library throughput. The oxadiazole core additionally confers hydrolytic stability advantages over ester-based isocyanate building blocks, producing conjugates with improved aqueous shelf life [2].

Bioisostere-Driven Lead Optimization for Metabolic Stability

In lead optimization campaigns where a lead compound contains a metabolically labile ester or amide group, 5-isocyanato-3-phenyl-1,2,4-oxadiazole serves as a dual-purpose building block: the oxadiazole ring functions as a hydrolytically resistant bioisostere, while the isocyanate handle permits direct incorporation into the lead scaffold via urea or carbamate linkage [1]. Comparative stability data from 1,2,4-oxadiazole vs. amide analogs support the expectation of reduced degradation under physiological conditions [2], making this compound a strategic procurement choice for DMPK-oriented optimization.

GPCR-Targeted Probe and Radioligand Development

SAR studies on 5-substituted 3-phenyl-1,2,4-oxadiazoles have validated this scaffold for histamine H3 receptor antagonist development, with 5-substituent identity directly controlling receptor potency and in vivo functional activity [1]. The isocyanate derivative offers a unique conjugation handle for attaching fluorophores, biotin tags, or chelating groups to generate chemical probes or radioligands based on the 3-phenyl-1,2,4-oxadiazole pharmacophore. Procurement of the pre-formed isocyanate building block bypasses the need for post-synthetic activation of alternative 5-substituted analogs (e.g., 5-carboxylic acid derivatives requiring EDC/NHS coupling).

Agrochemical Lead Generation via Oxadiazole-Isocyanate Diversification

1,2,4-Oxadiazole derivatives have demonstrated agricultural biological activities including nematocidal, antifungal, and antibacterial effects, with certain analogs achieving EC₅₀ values superior to commercial standards such as bismerthiazol (EC₅₀ = 77.46 μg/mL) and thiodiazole copper (EC₅₀ = 99.31 μg/mL) [1]. The isocyanate derivative enables rapid diversification of the oxadiazole scaffold through urea and carbamate formation, facilitating structure–activity exploration for crop protection applications. The patent-established one-step synthetic route ensures scalability for agrochemical screening quantities [2].

Application
Selection Property
Validation Focus
Urea/Carbamate Library Synthesis
Direct isocyanate–amine conjugation reactivity
Single-step urea formation with diverse amines
Bioisostere-Driven Lead Optimization
Oxadiazole hydrolytic stability vs. ester/amide
Aqueous stability of conjugates under physiological pH
GPCR-Targeted Probe Development
3-Phenyl-1,2,4-oxadiazole pharmacophore with conjugation handle
Retention of receptor binding after urea/carbamate linkage
Agrochemical Lead Diversification
Oxadiazole scaffold diversification via urea/carbamate
Antifungal/antibacterial screening of derived libraries
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